4-Chloro-6-(2,4-difluorophenyl)-2-methylpyrimidine
Overview
Description
“4-Chloro-6-(2,4-difluorophenyl)-2-methylpyrimidine” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-6-(2,4-difluorophenyl)-2-methylpyrimidine” would depend on the specific conditions and reagents used. Pyrimidines can undergo a variety of reactions including substitutions, eliminations, and additions .
Scientific Research Applications
Antifungal Drug Synthesis
The compound is used in the synthesis of Voriconazole (VN) , an antifungal drug . VN is used for the treatment of several fungal infections. The introduction of a formyl group in VN structure creates a very promising site for further functionalization in a molecule which originally does not have many active sites .
Late-stage Functionalization
The compound is involved in late-stage functionalization of VN . This process involves the photoredox-catalyzed hydroxymethylation of VN, affording a hydroxymethylated derivative .
Synthesis of Fluoroquinolones
The compound is used in the synthesis of fluoroquinolones . Fluoroquinolones are a type of antibiotics that are used to treat a variety of bacterial infections. They work by inhibiting bacterial DNA-gyrase, which is necessary for bacterial reproduction .
Synthesis of Quinazolines
The compound is used in the synthesis of quinazolines . Quinazolines are a class of organic compounds that are used in the development of various pharmaceuticals .
Mechanism of Action
The mechanism of action of “4-Chloro-6-(2,4-difluorophenyl)-2-methylpyrimidine” would depend on its specific biological activity. Pyrimidine derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities .
Future Directions
properties
IUPAC Name |
4-chloro-6-(2,4-difluorophenyl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2/c1-6-15-10(5-11(12)16-6)8-3-2-7(13)4-9(8)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTNFWNRCGSXLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2,4-difluorophenyl)-2-methylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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